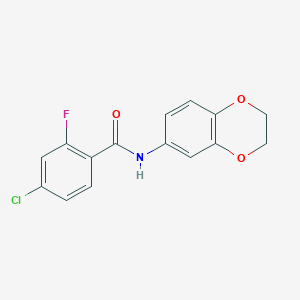![molecular formula C15H16N2O2S B5700272 N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide, also known as FPTH, is a small molecule inhibitor that has shown potential in various scientific research applications. FPTH is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been studied in detail.
作用機序
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide is a small molecule inhibitor that targets the thioredoxin system, which is a major antioxidant system in cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide binds to thioredoxin reductase, which is a key enzyme in the thioredoxin system, and inhibits its activity. This leads to an increase in oxidative stress and a decrease in cell viability.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to have several biochemical and physiological effects, including an increase in oxidative stress, a decrease in cell viability, and an inhibition of the thioredoxin system. N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has also been shown to induce apoptosis, which is a programmed cell death process.
実験室実験の利点と制限
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has shown potential in various scientific research applications. One limitation of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide research, including the development of N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide analogs with improved potency and selectivity, the identification of new targets for N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide, and the evaluation of N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in animal models of disease. Another future direction is the development of N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide-based therapies for cancer, neurodegenerative diseases, and infectious diseases.
合成法
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been synthesized by several methods, including a one-pot reaction, a three-step reaction, and a modified three-step reaction. In the one-pot reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine and thiophene-2-carboxaldehyde in the presence of acetic acid and ethanol. In the three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with hydrazine hydrate to form 1-(2-furyl)ethyl hydrazine, which is then reacted with thiophene-2-carboxaldehyde to form N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide. In the modified three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine to form 1-(2-furyl)-2-propylhydrazine, which is then reacted with thiophene-2-carboxaldehyde to form N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide.
科学的研究の応用
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative disease research, N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In infectious disease research, N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
特性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-5-14-10-12(11-20-14)15(18)17-16-8-3-6-13-7-4-9-19-13/h3-4,6-11H,2,5H2,1H3,(H,17,18)/b6-3+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFAWAREBNQDY-HLMILFRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
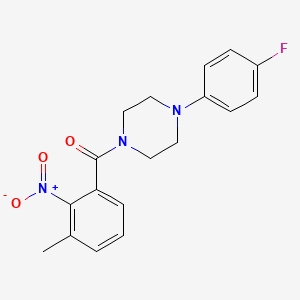
phosphinic acid](/img/structure/B5700205.png)
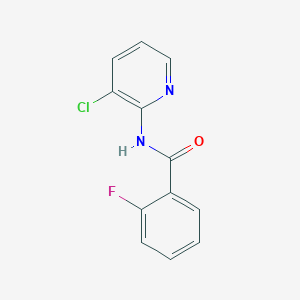
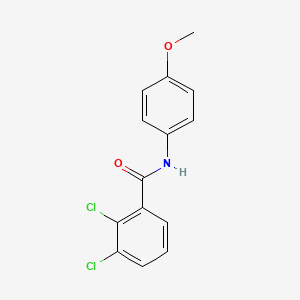
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

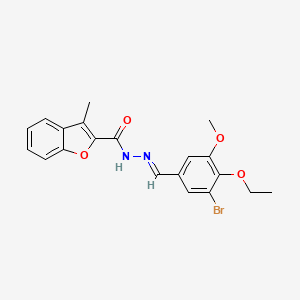
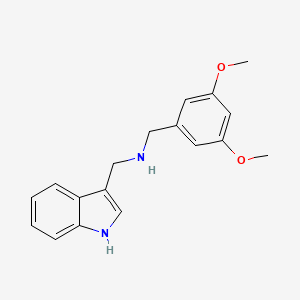
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
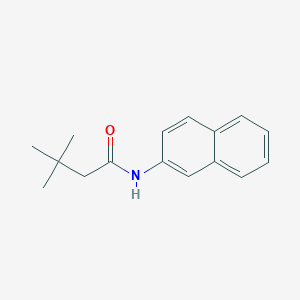
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
